molecular formula C14H12N2O4 B14382081 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-34-9

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid

Cat. No.: B14382081
CAS No.: 90183-34-9
M. Wt: 272.26 g/mol
InChI Key: UDTAFODBJVKLIQ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a pyridin-3-ylmethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can be achieved through a multi-step process. One common method involves the reaction of benzoic acid with 3-pyridinecarboxaldehyde under acidic conditions to form the intermediate 3-(pyridin-3-yl)benzoic acid . This intermediate can then be further reacted with hydroxylamine and a suitable carbamoylating agent to introduce the hydroxy and carbamoyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid.

    Reduction: Formation of 4-hydroxy-3-{[(pyridin-3-yl)methyl]amino}benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carbamoyl groups can form hydrogen bonds with active sites, while the pyridin-3-yl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)benzoic acid: Lacks the hydroxy and carbamoyl groups, making it less versatile in terms of chemical reactivity.

    4-Hydroxybenzoic acid: Lacks the pyridin-3-ylmethylcarbamoyl group, limiting its potential interactions with biological targets.

    3-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridine ring in a different position, which can affect its binding properties and reactivity.

Uniqueness

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is unique due to the presence of both hydroxy and carbamoyl groups, which enhance its chemical versatility and potential for biological interactions. The combination of these functional groups with the pyridin-3-yl moiety allows for a wide range of applications in various fields.

Properties

CAS No.

90183-34-9

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-hydroxy-3-(pyridin-3-ylmethylcarbamoyl)benzoic acid

InChI

InChI=1S/C14H12N2O4/c17-12-4-3-10(14(19)20)6-11(12)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18)(H,19,20)

InChI Key

UDTAFODBJVKLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

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